molecular formula C32H31N3O3 B11523363 1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B11523363
M. Wt: 505.6 g/mol
InChI Key: MOJYUEHNYLIIDI-UHFFFAOYSA-N
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Description

1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes benzyloxy, methoxy, dimethylphenyl, and phenyl groups attached to a triazole ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazole ring through a cyclization reaction. For instance, the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent is a clean and green method . The reaction is performed at room temperature for about 3 hours, followed by isolation of the product through extraction and purification.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening, process optimization, and the use of green chemistry principles are commonly employed.

Chemical Reactions Analysis

Types of Reactions

1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like sodium hypochlorite.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy and methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in ethanol at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3,4-dimethylphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is unique due to its specific combination of functional groups and the triazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C32H31N3O3

Molecular Weight

505.6 g/mol

IUPAC Name

1-[4-(3,4-dimethylphenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C32H31N3O3/c1-22-18-19-27(20-23(22)2)34-31(24(3)36)33-35(26-14-9-6-10-15-26)32(34)28-16-11-17-29(37-4)30(28)38-21-25-12-7-5-8-13-25/h5-20,32H,21H2,1-4H3

InChI Key

MOJYUEHNYLIIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)OCC5=CC=CC=C5)C

Origin of Product

United States

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